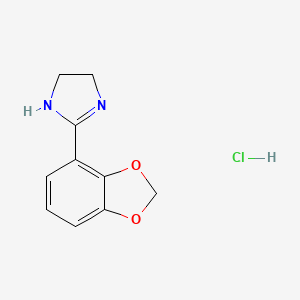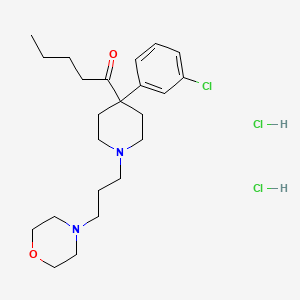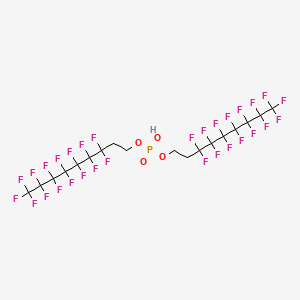
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate is a fluorinated organophosphate compound. It is known for its unique chemical properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol with phosphoric acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the reaction.
Catalysts: Acidic catalysts may be used to enhance the reaction rate.
Solvents: Organic solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The hydrogen phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce various fluorinated derivatives.
Scientific Research Applications
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of biological membranes and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance coatings, lubricants, and electronic materials due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate exerts its effects is primarily related to its interaction with other molecules. The compound’s fluorinated structure allows it to form strong interactions with hydrophobic surfaces, making it an effective surfactant and stabilizer. Additionally, its phosphate group can participate in various chemical reactions, contributing to its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
- Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin oxide
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanol
Uniqueness
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-1-nonanol) hydrogen phosphate stands out due to its combination of a highly fluorinated nonanol chain and a hydrogen phosphate group. This unique structure imparts exceptional thermal stability, chemical resistance, and hydrophobicity, making it suitable for specialized applications where other compounds may not perform as effectively.
Properties
CAS No. |
63295-25-0 |
|---|---|
Molecular Formula |
(O)P(OH)(OCH2CH2C7F15)2 C18H9F30O4P |
Molecular Weight |
890.2 g/mol |
IUPAC Name |
bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononyl) hydrogen phosphate |
InChI |
InChI=1S/C18H9F30O4P/c19-5(20,7(23,24)9(27,28)11(31,32)13(35,36)15(39,40)17(43,44)45)1-3-51-53(49,50)52-4-2-6(21,22)8(25,26)10(29,30)12(33,34)14(37,38)16(41,42)18(46,47)48/h1-4H2,(H,49,50) |
InChI Key |
CJBCFHAFRXBPBY-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)OCCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


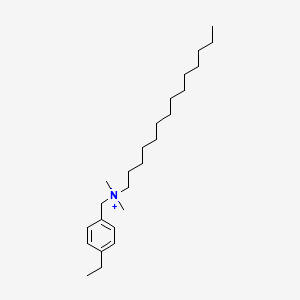
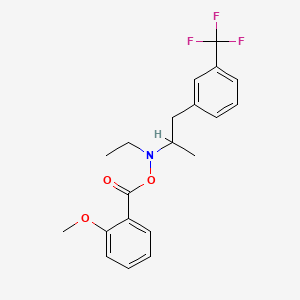
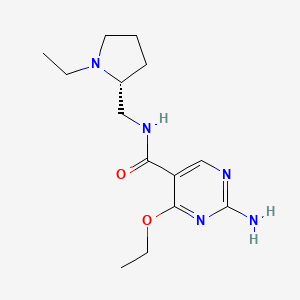
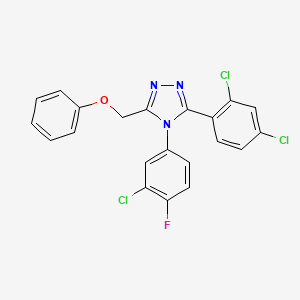
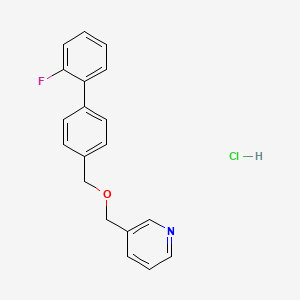
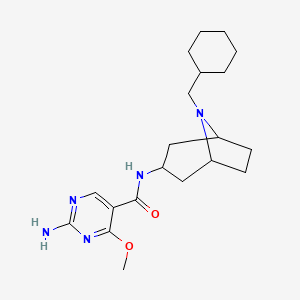
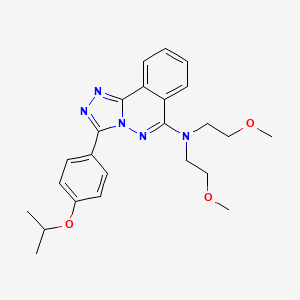
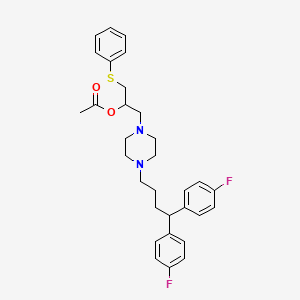
![calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride](/img/structure/B12756146.png)
![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12756150.png)
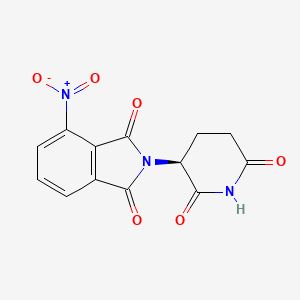
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
